BMS-066 functions as an ATP-competitive inhibitor that binds to the kinase domain of IKKβ [1]. The table below summarizes its core pharmacological characteristics:
| Property | Description |
|---|---|
| Primary Target | IKKβ (Inhibitor of κB kinase beta) [1] |
| Secondary Target | Tyk2 pseudokinase domain [1] |
| Mechanism | ATP-competitive inhibitor [1] |
| IC₅₀ for IKKβ | 9 nM [1] |
| IC₅₀ for Tyk2 | 72 nM [1] |
| Selectivity for IKKβ | >500-fold selective for IKKβ over IKKα; demonstrated high selectivity over a panel of 155+ kinases [1] |
In cellular models, this compound inhibits IKKβ-catalyzed phosphorylation of its natural substrate, IκBα, and suppresses pro-inflammatory cytokine production [1].
| Assay Type | Experimental Findings |
|---|---|
| In Vitro Kinase Assay | Inhibits IKKβ-catalyzed phosphorylation of IκBα with an IC₅₀ of 9 nM [1]. |
| Human PBMC Assay | Inhibits LPS-induced TNF-α release with an IC₅₀ of ~150-200 nM (protein level) and similar potency at the mRNA level [1]. |
| In Vivo Efficacy | In a rat adjuvant-induced arthritis model, oral administration (5 and 10 mg/kg, once or twice daily) significantly reduced paw swelling and protected against bone resorption and loss of bone mass [1]. |
The mechanism of this compound and its effect on the NF-κB pathway can be visualized as follows:
Research into IKKβ inhibitors like this compound stems from the well-established role of the NF-κB pathway as a master regulator of inflammation, immunity, and cell survival [2] [3]. This pathway is constitutively active in many inflammatory diseases and cancers, making it an attractive therapeutic target [3].
The key experiments used to characterize this compound can be summarized as follows. You may need to adapt reagent concentrations and cell numbers based on your specific system.
| Experiment | Key Steps |
|---|
| In Vitro Kinase Assay | 1. Incubate IKKβ enzyme with this compound. 2. Initiate reaction with ATP and IκBα substrate. 3. Measure phosphorylated IκBα output. | | Cellular Cytokine Inhibition (PBMC) | 1. Pre-incubate human PBMCs with this compound (5 mins). 2. Stimulate cells with LPS (e.g., 4 hours). 3. Measure TNF-α levels in supernatant by ELISA. | | In Vivo Arthritis Model | 1. Induce arthritis in rats (e.g., adjuvant injection). 2. Administer this compound orally (e.g., 5-10 mg/kg) starting day 1. 3. Monitor paw swelling; analyze joint inflammation and bone density. |
Faced with the challenge of creating a selective TYK2 inhibitor, Bristol Myers Squibb (BMS) scientists employed a chemogenomics-guided phenotypic screen. The conventional approach of targeting the kinase's active (ATP-binding) site failed due to high homology with JAK1, JAK2, and JAK3, leading to undesirable off-target inhibition [1]. The solution was a novel, multi-step workflow.
The dot code below outlines the key stages in the identification of BMS-066:
This unbiased screen was crucial for identifying the previously unexplored pseudokinase (JH2) domain of TYK2 as a viable target [1] [2]. This compound emerged from this process as a compound that potently inhibited the IL-23 signaling pathway.
This compound works through a unique allosteric mechanism rather than competing for the ATP-binding site [1] [2].
This mechanism provided the sought-after selectivity, as the JH2 domain of TYK2 is structurally more distinct from the JH2 domains of other JAKs than the highly conserved catalytic domains [1] [4].
The characterization of this compound involved several critical experiments that confirmed its potency, selectivity, and cellular activity.
The table below summarizes the key in vitro biochemical and cellular data for this compound:
| Assay Type | Target / Process | Result (IC₅₀) | Description / Significance |
|---|---|---|---|
| Biochemical Assay | IKKβ | 9 nM | Primary target; >500-fold selective over IKKα [3]. |
| Biochemical Assay | TYK2 JH2 Domain | 72 nM | Measured via probe displacement assay [3]. |
| Cellular Assay | IL-23 Signaling | 1020 nM | In an IL-23-stimulated luciferase reporter assay [3]. |
| Cellular Assay | LPS-induced TNFα | 150 nM | In human PBMCs; demonstrates anti-inflammatory effect [3]. |
| Kinome Selectivity | 155 additional kinases | >30-fold selective | Against >95% of kinases tested at 10 µM [3]. |
IL-23-stimulated Transcriptional Response Assay (Phenotypic Screen)
TYK2 Pseudokinase Domain Binding Assay
This compound served as a critical proof-of-concept molecule, demonstrating that targeting the TYK2 pseudokinase domain was a viable and highly selective strategy for immunosuppression [1]. This pioneering work laid the direct foundation for the discovery and development of deucravacitinib (Sotyktu), the first FDA-approved TYK2 inhibitor [1].
BMS-066 works through a unique allosteric mechanism rather than targeting the active ATP-binding site of the kinases' catalytic domains.
The following diagram illustrates the signaling pathway and mechanism of this compound.
This compound binds Tyk2 pseudokinase domain, blocking IL-23 signaling and gene transcription.
This compound demonstrates high potency and selectivity in biochemical and cellular assays.
This compound has shown efficacy in animal models of autoimmune disease.
The search results highlight several key methodologies used to study this compound.
1. IL-23-Stimulated Transcriptional Response Assay (High-Throughput) This cellular reporter assay was used to identify Tyk2 inhibitors like this compound [1].
2. Kinome-Wide Selectivity Profiling The selectivity of this compound was confirmed using a competitive binding assay.
3. In Vivo Efficacy in Arthritis Model The protocol for the adjuvant-induced arthritis model in rats is summarized below [3].
This compound is distinct from other IKK inhibitors. For context, the table below compares it with some referenced compounds.
| Inhibitor | Primary Target | Key Characteristics | Research Context |
|---|---|---|---|
| This compound | IKKβ & Tyk2 JH2 | Dual inhibitor, allosteric action via pseudokinase domain stabilization. | Studied for autoimmune diseases like arthritis [3] [1]. |
| BMS-345541 | IKK (pan-inhibitor) | Used as a reference compound in computational studies for IKKα inhibition. | Serves as a benchmark in docking studies [5]. |
| Noraristeromycin (NAM) | IKKα | Natural product; selective IKKα inhibitor. | Proposed as a safer, more targeted approach for cancer and inflammation [5]. |
This compound is a valuable research tool for selectively probing Tyk2 and IKKβ-dependent signaling pathways. Its unique allosteric mechanism, high selectivity, and demonstrated efficacy in disease models make it a compound of significant interest for developing therapeutics in autoimmunity and inflammation.
The table below summarizes the handling and storage information for BMS-066 to maintain its stability [1].
| Property | Specification |
|---|---|
| Physical Form | Solid, Off-white to light yellow [1] |
| Molecular Weight | 379.42 g/mol [1] |
| CAS No. | 914946-88-6 [1] |
| Short-Term Storage | Room temperature (continental US) [1] |
| Long-Term Storage | Powder: -20°C (3 years) or 4°C (2 years) [1] |
| Solution Storage | In solvent: -80°C (6 months) or -20°C (1 month) [1] |
| Solubility in DMSO | 100 mg/mL (263.56 mM) [1] |
For in vitro assays, this compound is highly soluble in DMSO. The following table outlines the preparation of stock solutions [1].
| Concentration | Volume to Add | Final Volume |
|---|---|---|
| 10 mM | 2.635 mL of solvent | 10 mL |
| 5 mM | 1.3178 mL of solvent | 10 mL |
| 1 mM | 0.2636 mL of solvent | 10 mL |
Note on Solvent: The provided solubility data uses DMSO, which is hygroscopic. Using newly opened, anhydrous DMSO is critical to achieve the stated concentration and avoid precipitation [1].
The search results provide two standard protocols for preparing dosing solutions for animal studies. Aliquot and store these solutions to avoid repeated freeze-thaw cycles [1].
Protocol 1: For high solubility and compatibility This protocol yields a clear solution of ≥ 2.5 mg/mL.
Protocol 2: For longer-term dosing studies This protocol yields a clear solution of ≥ 2.5 mg/mL. It is recommended only if the continuous dosing period exceeds half a month.
While the provided sources do not contain a long-term stability study for this compound specifically, you can adapt standard pharmaceutical practices to assess its stability in your formulations. The diagram below outlines a potential workflow, inspired by general stability study principles [2].
A proposed workflow for assessing this compound formulation stability over time.
BMS-066 is a small molecule dual-inhibitor of IKKβ and the Tyk2 pseudokinase domain. It represents a novel allosteric approach to modulating key signaling pathways in autoimmune diseases, working by stabilizing the pseudokinase domain to block catalytic domain activation, rather than acting as a classical ATP-competitive inhibitor [1].
The table below summarizes the key in vitro biochemical and cellular activity data for this compound.
Table 1: In Vitro Activity Profile of this compound
| Assay Type | Target / System | Measured Value (IC₅₀) | Description / Significance |
|---|---|---|---|
| Biochemical Assay | IKKβ | 9 nM [2] | Inhibits IKKβ-catalyzed phosphorylation in a cell-free system. |
| Biochemical Assay | Tyk2 Pseudokinase | 72 nM [2] | Measured via probe displacement assay; indicates direct binding. |
| Cellular Assay | IL-23 Signaling | 1020 nM [2] | Inhibition of IL-23-stimulated transcriptional response. |
| Cellular Assay | Human PBMCs | 150-200 nM [2] | Inhibition of LPS-induced TNFα protein and mRNA release. |
| Cellular Assay | Human PBMCs | ~200 nM [2] | Inhibition of IKKβ-catalyzed phosphorylation of IκBα in LPS-stimulated cells. |
| Selectivity | Kinome-wide (156 kinases) | >500-fold selective for IKKβ over IKKα; >400-fold selective over >95% of kinases tested [2] | Profiled at 10 μM; demonstrates high functional selectivity. |
The following protocols are reconstructed from the methodologies described in the search results.
This protocol is used to evaluate the functional inhibition of the IL-23 signaling pathway by this compound in a cellular context [1].
This competitive binding assay assesses the selectivity of this compound across a large panel of kinases to identify off-target interactions [1].
This assay directly measures the binding of this compound to the Tyk2 pseudokinase domain [2].
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of this compound and a generalized workflow for the key cellular assay.
Diagram 1: Mechanism of this compound Allosteric Inhibition. This compound binds to the Tyk2 pseudokinase domain (JH2), stabilizing its autoinhibitory interaction with the catalytic domain (JH1). This prevents IL-23 receptor-mediated activation of Tyk2 and subsequent downstream signaling, including STAT phosphorylation and pro-inflammatory gene transcription [1].
Diagram 2: IL-23 Transcriptional Response Assay Workflow. This cellular assay measures the functional consequence of Tyk2 inhibition by this compound, using luminescence as a readout for pathway activity [1].
This compound is a potent dual inhibitor targeting both IKKβ (IκB kinase beta) and the Tyk2 pseudokinase domain, demonstrating significant potential for investigating inflammatory signaling pathways and developing therapeutic agents for autoimmune and inflammatory conditions. With IC₅₀ values of 9 nM and 72 nM against IKKβ and Tyk2 pseudokinase, respectively, this compound exhibits remarkable potency and selectivity, making it an excellent pharmacological tool for dissecting kinase-dependent inflammatory signaling mechanisms. [1] [2] The compound molecular weight is 379.42 g/mol with the chemical formula C₁₉H₂₁N₇O₂, and it is identified by CAS Number 914946-88-6. [1] [2]
In research settings, this compound has been shown to effectively inhibit lipopolysaccharide (LPS)-stimulated cytokine production in human peripheral blood mononuclear cells (PBMCs) at both protein and message levels, with IC₅₀ values of approximately 150-200 nM against TNF-α release and other inflammatory endpoints. [1] This application note provides detailed protocols and experimental data for utilizing this compound in studies of inflammatory signaling pathways, particularly focusing on LPS-induced cytokine production in PBMCs.
This compound exerts its anti-inflammatory effects through dual kinase inhibition at two critical points in inflammatory signaling cascades:
IKKβ Inhibition: this compound potently inhibits IKKβ-catalyzed phosphorylation of IκBα with an IC₅₀ of 9 nM, demonstrating over 500-fold selectivity for IKKβ over the closely related IKKα. This inhibition prevents IκBα degradation, thereby maintaining NF-κB in its inactive state within the cytoplasm and reducing transcription of pro-inflammatory genes. [1]
Tyk2 Pseudokinase Domain Targeting: Unlike conventional kinase inhibitors that target catalytic domains, this compound binds to the Tyk2 pseudokinase domain (JH2 domain) with an IC₅₀ of 72 nM, stabilizing autoinhibitory interactions that prevent receptor-mediated activation of the adjacent catalytic domain. This novel mechanism represents a unique approach to targeting JAK-STAT signaling pathways implicated in autoimmunity. [3]
The following diagram illustrates the key signaling pathways affected by this compound in LPS-stimulated PBMCs:
Figure 1: this compound Inhibition of NF-κB and JAK-STAT Signaling Pathways in LPS-Stimulated PBMCs. This compound targets both IKKβ in the canonical NF-κB pathway and the Tyk2 pseudokinase domain in the IL-23 signaling pathway, resulting in reduced production of pro-inflammatory cytokines. [1] [3]
Table 1: this compound Inhibitory Potency Against Primary Targets and Selectivity Profile [1] [2]
| Target/Metric | IC₅₀ Value | Experimental System | Context |
|---|---|---|---|
| IKKβ | 9 nM | In vitro kinase assay | Direct inhibition of IKKβ-catalyzed phosphorylation |
| Tyk2 Pseudokinase | 72 nM | Probe displacement assay | Binding to Tyk2 JH2 domain |
| IL-23 Reporter | 1020 nM | Cellular reporter assay | Functional inhibition in kit225 cells |
| PBMC TNF-α Release | 150-200 nM | LPS-stimulated human PBMCs | Inhibition of cytokine production |
| Selectivity (IKKβ vs IKKα) | >500-fold | Kinase panel | Specificity within IKK complex |
| Selectivity (IKKβ vs Brk) | >30-fold | Kinase panel | Specificity against closest off-target |
Table 2: this compound-Mediated Inhibition of Cytokine Production in LPS-Stimulated Human PBMCs [1] [4] [5]
| Cytokine | Inhibition IC₅₀ | Stimulation Conditions | Measurement Method | Time Course |
|---|---|---|---|---|
| TNF-α | 150-200 nM | 1 μg/mL LPS | ELISA | Peak at 4-6 hours |
| IL-1β | ~200 nM | 1 μg/mL LPS | ELISA | Peak at 6 hours |
| IL-6 | ~200 nM | 1 μg/mL LPS | ELISA | Peak at 6 hours |
| IL-10 | Not determined | 1 μg/mL LPS | ELISA | Rising through 24 hours |
| Message Level | ~200 nM | 1 μg/mL LPS | mRNA analysis | 4-hour stimulation |
PBMC Isolation:
Cell Plating and this compound Treatment:
LPS Stimulation and Sample Collection:
Arthritis Induction and Dosing:
Endpoint Analysis:
Pharmacokinetic/Pharmacodynamic Relationship:
This compound serves as a valuable research tool in multiple contexts:
Autoimmune Disease Research: Particularly relevant for studying rheumatoid arthritis, psoriasis, and multiple sclerosis due to its dual inhibition of NF-κB and IL-23 signaling pathways, both implicated in autoimmune pathogenesis. [3]
Cytokine Signaling Studies: Enables dissection of Tyk2-dependent and IKKβ-dependent signaling pathways in immune cells, especially in response to Toll-like receptor activation by LPS.
Drug Discovery: Provides a reference compound for developing selective kinase inhibitors with novel mechanisms of action, particularly pseudokinase-targeting therapeutics.
Inflammation Biology: Facilitates investigation of cytokine networks and cross-talk between innate and adaptive immune responses through its effect on multiple pro-inflammatory cytokines.
This compound is a potent and selective small-molecule inhibitor that primarily targets the Inhibitor of Nuclear Factor Kappa-B Kinase subunit beta (IKKβ). IKKβ is a central serine/threonine kinase within the IKK complex, which is the primary activator of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway [1] [2]. The NF-κB pathway regulates the expression of genes critical for immune responses, inflammation, and cell survival, and its constitutive activation is implicated in various inflammatory diseases and cancers [2]. This compound exerts its effect by potently inhibiting IKKβ-catalyzed phosphorylation events, thereby suppressing the downstream activation of NF-κB and the transcription of pro-inflammatory genes [3] [4].
The following application notes detail the experimental protocols and quantitative data for utilizing this compound in both in vitro and cellular settings to investigate IKKβ function and NF-κB pathway modulation.
The table below summarizes the key quantitative data for this compound, essential for experimental design and data interpretation.
Table 1: Key Quantitative Data for this compound
| Parameter | Value | Context / Assay Description |
|---|---|---|
| IC₅₀ for IKKβ | 9 nM | In vitro kinase assay measuring inhibition of IKKβ-catalyzed phosphorylation [3] [4]. |
| IC₅₀ for Tyk2 | 72 nM | Probe displacement assay against Tyk2 pseudokinase domain [3] [4]. |
| Selectivity over IKKα | >500-fold | IC₅₀ for IKKα > 4.5 µM [3] [4]. |
| Cellular IC₅₀ (TNFα inhibition) | ~150-200 nM | Inhibition of LPS-induced TNFα release in human PBMCs [3] [4]. |
| Cellular IC₅₀ (IκBα phosphorylation) | ~200 nM | Inhibition of IKKβ-catalyzed phosphorylation of IκBα in LPS-stimulated cells [3] [4]. |
| Molecular Weight | 379.42 g/mol | Chemical formula: C₁₉H₂₁N₇O₂ [3] [5]. |
| Purity | ≥98.0% | As per Certificate of Analysis (CoA) [5]. |
This protocol measures the direct inhibition of IKKβ kinase activity by this compound.
Materials:
Procedure:
This protocol assesses the functional efficacy of this compound in a more physiologically relevant cellular context.
Materials:
Procedure:
The following diagram illustrates the NF-κB signaling pathway and the specific point of inhibition by this compound.
Diagram 1: Mechanism of this compound action. This compound specifically inhibits the IKKβ subunit within the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This traps the NF-κB transcription factor complex in the cytoplasm, thereby inhibiting the expression of pro-inflammatory target genes such as TNFα and IL-1β. The cellular assay using LPS-stimulated PBMCs measures the downstream functional consequences of this inhibition.
This compound represents a novel class of allosteric kinase inhibitors that target the pseudokinase domain (JH2) of Tyrosine Kinase 2 (TYK2) rather than the conventional catalytic (JH1) domain. This unique mechanism differentiates it from traditional ATP-competitive kinase inhibitors and provides exceptional functional selectivity for TYK2 over other Janus kinase (JAK) family members. TYK2 is an intracellular signaling kinase that mediates key cytokine pathways implicated in autoimmune diseases, including IL-23, IL-12, and type I interferons. The pseudokinase domain, once considered a "dead" kinase domain, actually serves critical regulatory functions, maintaining the kinase in an autoinhibited state until cytokine receptor engagement triggers activation.
This compound functions by stabilizing the inhibitory interaction between the pseudokinase and catalytic domains of TYK2, effectively locking the kinase in an inactive conformation and preventing receptor-mediated activation. This allosteric mechanism was discovered through innovative phenotypic screening approaches that identified compounds capable of inhibiting IL-23 signaling in T cells without significant activity against JAK2 or JAK3. By targeting the less conserved pseudokinase domain rather than the highly conserved catalytic domain shared across JAK family members, this compound achieves unprecedented selectivity for TYK2, minimizing off-target effects that plague conventional JAK inhibitors and providing a valuable tool for dissecting TYK2-specific biology in experimental systems [1] [2].
Table 1: Key Characteristics of this compound
| Property | Description | Significance |
|---|---|---|
| Molecular Target | TYK2 pseudokinase domain (JH2) | Allosteric mechanism avoids conserved catalytic site |
| Primary Mechanism | Stabilization of autoinhibitory conformation | Prevents receptor-mediated TYK2 activation |
| Selectivity Advantage | >400-fold selective for TYK2 over 95% of kinome | Minimal off-target effects |
| Cellular Pathway | Inhibits IL-23, IL-12, and type I IFN signaling | Targets key autoimmune disease pathways |
| Therapeutic Potential | Anti-inflammatory and immunomodulatory effects | Promise for autoimmune conditions without JAK-related toxicity |
Comprehensive profiling of this compound across biochemical, cellular, and in vivo models has established its potency, selectivity, and therapeutic potential. In direct binding assays, this compound demonstrates high-affinity interaction with the TYK2 pseudokinase domain, with an IC₅₀ of 72 nM in probe displacement assays. Interestingly, it also shows potent activity against IKKβ (IC₅₀ = 9 nM), though follow-up studies determined that the functional effects in cellular models are primarily mediated through TYK2 inhibition. The exceptional kinome-wide selectivity of this compound is evidenced by screening against 386 kinases, where it exhibited >400-fold selectivity for TYK2 over 95% of the tested kinases, with only six kinases showing >75% inhibition at 10 μM concentration [3].
In cellular models relevant to autoimmune disease, this compound effectively inhibits inflammatory cytokine production. The compound demonstrates an IC₅₀ of approximately 150-200 nM against LPS-induced TNFα production in human peripheral blood mononuclear cells (PBMCs), with similar potency against cytokine message levels. Furthermore, this compound inhibits IKKβ-catalyzed phosphorylation of IκBα in LPS-stimulated cells with comparable potency, confirming its functional activity in biologically relevant systems. In in vivo models of inflammation, once-daily oral administration of this compound at 5 and 10 mg/kg significantly reduces paw swelling in a rat adjuvant-induced arthritis model, with higher doses providing nearly complete suppression of inflammation and protection against bone resorption and joint damage, as confirmed by microcomputed tomography and histopathological analysis [3].
Table 2: Quantitative Profiling Data for this compound
| Assay System | Parameter Measured | Result | Reference |
|---|---|---|---|
| Biochemical Assays | TYK2 pseudokinase domain probe displacement IC₅₀ | 72 nM | [3] |
| IKKβ inhibition IC₅₀ | 9 nM | [3] | |
| Kinase selectivity (>400-fold selective) | >95% of 386 kinases tested | [3] | |
| Cellular Assays | Inhibition of LPS-induced TNFα release in human PBMCs IC₅₀ | 150 nM | [3] |
| Inhibition of IL-23-stimulated reporter assay IC₅₀ | 1020 nM | [1] | |
| Inhibition of IKKβ-catalyzed phosphorylation of IκBα | ~200 nM | [3] | |
| In Vivo Models | Effective dose in rat adjuvant-induced arthritis model | 5-10 mg/kg (oral, once daily) | [3] |
| Serum coverage duration above cellular IC₅₀ | ~3 hours (single dose) | [3] |
The probe displacement assay measures the ability of this compound to compete with a immobilized ligand for binding to the TYK2 pseudokinase domain, providing a direct measurement of compound binding affinity. Begin by expressing and purifying the recombinant TYK2 JH2 domain (amino acids 558-871) using a baculovirus system in insect cells. Coat assay plates with streptavidin and immobilize a biotinylated probe ligand that binds the TYK2 pseudokinase domain with known affinity. Incubate the purified TYK2 JH2 domain (at 0.5-1 nM concentration) with varying concentrations of this compound (typically spanning 0.1 nM to 10 μM) in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20) for 60 minutes at room temperature. Transfer the mixture to probe-coated plates and incubate for 30 minutes to allow unbound TYK2 JH2 to associate with immobilized ligand.
After incubation, wash plates to remove unbound protein and detect bound TYK2 JH2 using a specific primary antibody followed by HRP-conjugated secondary antibody with chemiluminescent detection. Calculate percentage inhibition for each this compound concentration relative to DMSO control wells (0% inhibition) and wells with excess unlabeled probe (100% inhibition). Plot concentration-response curves and determine IC₅₀ values using four-parameter nonlinear regression analysis. This assay confirmed an IC₅₀ of 72 nM for this compound displacement of the probe ligand from the TYK2 pseudokinase domain, demonstrating direct binding to the intended target [3] [1].
This cellular phenotypic assay evaluates the functional consequences of TYK2 inhibition by measuring IL-23-dependent luciferase reporter expression. Begin with kit225 human T cells stably transduced with a luciferase reporter gene under control of interferon-γ activation sequence (IRF1-GAS-Luc). Maintain cells in RPMI medium containing 10% FBS, 2 mM L-glutamine, and 20 ng/mL recombinant IL-2. Prior to assay, wash cells three times in assay medium (phenol red-free RPMI, 10% heat-inactivated FBS, 1% penicillin/streptomycin) to remove IL-2 and incubate overnight in assay medium.
Prepare compound plates by dispensing this compound in serial dilutions (typically from 10 μM to 0.1 nM in half-log increments) using acoustic dispensing technology, with DMSO concentration normalized to 0.5% across all wells. Add 65,000 cells per well in 30 μL assay medium, followed by IL-23 at a final concentration of 0.02 μM. Include control wells with DMSO only (no inhibition) and reference inhibitor for comparison. Incubate plates for 5 hours at 37°C in a humidified 5% CO₂ incubator. After incubation, add 25 μL Bright-Glo luciferase reagent (Promega) per well, incubate for 5 minutes, and measure luminescence using a plate reader (e.g., ViewLux). Calculate percentage inhibition relative to DMSO-treated controls and determine IC₅₀ values using nonlinear regression analysis. This assay demonstrated an IC₅₀ of 1020 nM for this compound in the IL-23-stimulated reporter assay [1].
The in vivo therapeutic potential of this compound can be evaluated using a rat adjuvant-induced arthritis model. Induce arthritis in Lewis rats (150-200 g) by intradermal injection of 0.5 mg heat-killed Mycobacterium tuberculosis in incomplete Freund's adjuvant at the base of the tail. Randomize animals into treatment groups (typically n=8-10 per group) to receive either vehicle or this compound suspended in appropriate formulation (e.g., 0.5% methylcellulose with 0.1% Tween-80) at doses of 1, 5, and 10 mg/kg. Administer treatments orally once daily beginning on day 1 (day of adjuvant injection) and continue throughout the study duration (typically 21 days).
Measure paw volume every 2-3 days using a plethysmometer. At study endpoint, collect blood for serum drug level measurements using LC-MS/MS, and isolate hind paws for histopathological analysis and microcomputed tomography. For histopathology, decalcify joints, embed in paraffin, section, and stain with hematoxylin and eosin or Safranin O for evaluation of inflammation, cartilage damage, and bone resorption. For microcomputed tomography, scan intact hind limbs at high resolution to quantify bone density, erosion, and joint architecture. Analyze data using one-way ANOVA with post-hoc Dunnett's test comparing treatment groups to vehicle controls. This protocol demonstrated that this compound at 5 and 10 mg/kg significantly reduced paw swelling and protected against bone destruction in this inflammatory arthritis model [3].
This compound serves as a valuable tool compound for dissecting TYK2-specific biology in both basic research and drug discovery contexts. Its exceptional selectivity profile makes it particularly useful for interrogating the functional contributions of TYK2-mediated signaling in complex biological systems where multiple JAK family members are present. Researchers can utilize this compound to specifically inhibit IL-23, IL-12, and type I interferon signaling without confounding effects from inhibition of JAK1, JAK2, or JAK3, enabling clear attribution of phenotypic effects to TYK2 inhibition.
In autoimmune disease research, this compound has been instrumental in validating TYK2 as a therapeutic target for conditions including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. The compound's demonstrated efficacy in reducing inflammation and tissue damage in experimental arthritis models, coupled with its favorable pharmacokinetic properties, provides strong preclinical proof-of-concept for TYK2 inhibition as a therapeutic strategy. Additionally, this compound can be used to model the functional consequences of protective TYK2 genetic variants like the P1104A polymorphism, which is associated with reduced risk for multiple autoimmune diseases through approximately 70-80% loss of TYK2 function. This genetic validation strengthens confidence in TYK2 as a therapeutic target with anticipated clinical efficacy and acceptable safety profile [2] [4].
The discovery and characterization of this compound also established the pharmacological feasibility of targeting pseudokinase domains for therapeutic purposes, creating a precedent that has inspired similar approaches for other challenging drug targets. As the first-reported selective TYK2 pseudokinase domain binder, this compound paved the way for development of clinical candidates like deucravacitinib, which recently received FDA approval for moderate-to-severe plaque psoriasis and represents the first approved therapeutic that acts through pseudokinase domain stabilization [2].
This compound represents a pioneering example of allosteric kinase inhibition through pseudokinase domain stabilization, providing both a valuable research tool and a prototype for novel therapeutic development. Its well-characterized binding properties, cellular activity, and in vivo efficacy make it an excellent choice for investigators seeking to interrogate TYK2-specific biology in complex experimental systems. The detailed protocols presented herein enable researchers to implement robust assays for evaluating compound activity across biochemical, cellular, and in vivo contexts, facilitating the continued exploration of TYK2 as a therapeutic target and the development of improved pseudokinase-directed inhibitors.
The exceptional selectivity profile of this compound, achieved through its unique allosteric mechanism, highlights the potential of pseudokinase-targeting approaches to overcome the selectivity challenges that have limited development of conventional kinase inhibitors, particularly for closely related kinase family members. As research continues to elucidate the diverse regulatory functions of pseudokinase domains across the kinome, this compound serves as an important proof-of-concept for targeting these previously "undruggable" domains, opening new avenues for therapeutic intervention in autoimmune diseases, cancer, and other pathological conditions.
1.1 Cell Line Maintenance
1.2 Pre-Assay Processing
2.1 Compound Dispensing
2.2 Cell and Reagent Addition
2.3 Incubation and Detection
3.1 Calculation of Inhibition
3.2 Assay Validation Parameters
The IL-23 signaling pathway involves a carefully orchestrated sequence of events from receptor binding to gene transcription. The following diagram illustrates this process and the precise point where the reporter assay measures activity:
The assay specifically measures the final step in this pathway - the luminescence output resulting from STAT-driven luciferase expression.
The entire screening process from cell preparation to hit identification follows a streamlined workflow:
4.1 Specificity Counter-Screening
4.2 Cytotoxicity Assessment
4.3 Dose-Response Characterization
| Problem | Potential Cause | Solution |
|---|---|---|
| Low Z' factor | High well-to-well variability | Check cell dispensing accuracy; ensure consistent IL-23 preparation |
| Poor signal-to-background | Inadequate IL-23 stimulation | Titrate IL-23 concentration; verify receptor expression |
| High background signal | Incomplete IL-2 washout | Increase wash steps; verify starvation period |
| Low hit confirmation rate | Compound interference or cytotoxicity | Implement earlier cytotoxicity screening; use purified compounds |
This IL-23-stimulated reporter assay represents a powerful tool for:
The assay enables discovery of compounds that stabilize the Tyk2 pseudokinase domain, blocking receptor-mediated activation of the catalytic domain - a novel approach to targeting IL-23-dependent autoimmunity with potentially greater selectivity than catalytic inhibitors [1].
The Adjuvant-Induced Arthritis (AIA) model represents one of the most extensively utilized experimental systems for studying rheumatoid arthritis (RA) pathogenesis and evaluating potential therapeutic interventions. First established in 1956 by Pearson, this model involves the administration of Complete Freund's Adjuvant (CFA)—a suspension of heat-killed mycobacteria in mineral oil—to susceptible rodent strains [1] [2]. The resulting condition manifests as a systemic polyarthritis characterized by joint swelling, synovial proliferation, and eventual destruction of cartilage and bone [3]. While initially considered a model for rheumatoid arthritis, current understanding positions AIA as more appropriate for studying reactive arthritis due to differences in histological and immunological features compared to human RA [2].
The immunological mechanisms underlying AIA induction involve complex interactions between innate and adaptive immune systems. Although not fully elucidated, the process is known to depend significantly on CD4+ T cells, as evidenced by the correlation between disease susceptibility and specific MHC class alleles and the inhibitory effects of antibodies targeting CD4 and MHC class II molecules [1] [3]. The arthritogenic component of CFA has been identified as muramyl dipeptide, a peptidoglycan dimer that can induce arthritis even in the absence of mycobacterial antigens [1]. The model exhibits a well-defined temporal progression, with an acute inflammatory phase followed by a remission phase, providing a valuable window for evaluating therapeutic interventions at different disease stages [1].
The AIA model demonstrates several distinctive features that make it particularly valuable for preclinical research. Unlike collagen-induced arthritis (CIA), AIA is induced by substances that do not contain a defined self-antigen, and it generally presents with less severe symptoms that follow a transient course [3]. The model displays a rapid disease onset typically occurring 11-14 days post-inoculation, reaching peak severity around days 15-30, followed by a prolonged remission phase from approximately day 50 post-induction [1] [4]. This predictable disease course enables researchers to design studies targeting specific phases of arthritis development and progression.
The AIA model serves multiple critical functions in drug discovery and development, including: (1) Target validation—confirming the relevance of molecular pathways in inflammatory arthritis; (2) Efficacy assessment—evaluating the therapeutic potential of novel compounds; (3) Toxicity prediction—identifying potential adverse effects on immune function and organ systems; and (4) Mechanistic studies—elucidating fundamental processes driving inflammation and joint destruction [5] [3]. The model has contributed significantly to our understanding of T cell-mediated immunity and the roles of various cytokines, including TNF-α, IL-1β, IL-6, and IL-17, in arthritis pathogenesis [1] [6].
The AIA model offers several advantages for preclinical research, including well-characterized disease progression, high reproducibility in susceptible strains, and the ability to evaluate both local and systemic inflammatory responses [1] [2]. The model's responsiveness to standard anti-rheumatic therapies enhances its predictive validity for human RA treatments. Additionally, the transient nature of the arthritic response reduces overall animal suffering compared to chronic models [3].
However, researchers must also consider several limitations when utilizing the AIA model. The condition demonstrates significant differences from human RA, particularly in its spontaneous resolution, which contrasts with the chronic nature of human disease [1] [3]. There is also considerable strain-dependent variability in susceptibility and disease severity [4] [2]. Furthermore, the model involves systemic involvement beyond joints, potentially complicating the interpretation of drug effects specifically on articular structures [4]. The requirement for potent immunological adjuvants also raises considerations for animal welfare and housing requirements [2].
Strain selection represents a critical factor in AIA study design, as genetic background significantly influences susceptibility and disease progression. Lewis rats demonstrate consistent susceptibility to AIA and have been extensively characterized, making them a preferred choice for many applications [4] [7]. Dark Agouti (DA) rats typically exhibit more severe overall responses and may provide a broader dynamic range for detecting therapeutic effects [4]. Sprague-Dawley rats represent another commonly used strain, particularly in pharmacological studies [6]. Table 1 outlines the susceptibility profiles of various rat strains to AIA induction.
Table 1: Susceptibility of Rat Strains to Adjuvant-Induced Arthritis
| Strain | Susceptibility | Disease Characteristics | Research Applications |
|---|---|---|---|
| Lewis | High | Consistent onset, moderate severity | Standard efficacy studies, immune mechanism investigations |
| Dark Agouti (DA) | High | Enhanced severity, symmetrical presentation | Studies requiring robust response, comparative models |
| Sprague-Dawley | Moderate | Variable response | Pharmacological testing, therapeutic screening |
| Wistar | Moderate | Moderate severity | General research applications |
| Fischer F344 | Variable/Resistant | Dependent on microbial status | Mechanistic studies on resistance factors |
Age and housing conditions significantly impact AIA development. Researchers should utilize rats aged 6-12 weeks, as both younger (1-7 days old) and older (>9 months old) animals demonstrate resistance to disease induction [2]. Housing should maintain constant environmental conditions (temperature 22±2°C, humidity 72%, 12h light/12h dark cycle) with free access to standard pelleted diet and water [4] [6]. Whenever possible, specific pathogen-free (SPF) conditions are recommended to minimize variations in microbial composition that can affect disease phenotypes [2].
Complete Freund's Adjuvant preparation requires careful attention to ensure consistent results. CFA containing Mycobacterium tuberculosis H37Ra at 10 mg/mL concentration is recommended for reliable AIA induction, although concentrations as low as 5 mg/mL may also be effective [2]. Proper resuspension of mycobacterial particles is essential before each injection, as settling can lead to inconsistent distribution and variable disease induction [2]. For certain applications, CFA may be emulsified with an equal volume of saline or buffer solution using an electric homogenizer to create a stable emulsion [4].
Table 2: Adjuvant Formulations and Administration Routes for AIA Induction
| Parameter | Footpad Injection | Tail Base Injection |
|---|---|---|
| CFA Volume | 0.05-0.1 mL | 0.1 mL |
| Mycobacterium Concentration | 10 mg/mL | 10 mg/mL |
| Injection Site | Subcutaneous, rear paw footpad | Subcutaneous, near base of tail |
| Primary Inflammation | Severe acute inflammation within 30 minutes, peaks at 3-4 days | Minimal local reaction |
| Secondary Arthritis Onset | 12-14 days in non-injected paws | 12-14 days in peripheral joints |
| Advantages | Robust local inflammation for topical drug evaluation | Avoids confounding primary inflammation |
| Limitations | Significant local discomfort, restricted by many IACUCs | Systemic response without localized primary inflammation |
Inoculation procedures vary based on research objectives. The footpad injection method generates severe local inflammation ideal for evaluating topical treatments or studying localized immune responses [2]. The tail base injection approach induces systemic arthritis without confounding primary inflammation, making it preferable for evaluating systemic therapies [2] [7]. Animals should be anesthetized using ketamine/xylazine (75/10 mg/kg) or other approved regimens before inoculation to minimize discomfort [4]. Booster injections may be administered on day 7 for enhanced disease induction in certain protocols [6].
Regular monitoring of clinical parameters provides essential data on disease progression and therapeutic efficacy. Body weight should be recorded at least weekly, as arthritic animals typically exhibit reduced weight gain or weight loss compared to healthy controls [6] [5]. Paw swelling represents the most direct measure of arthritis severity and can be quantified through multiple methods:
Clinical scoring systems typically employ a 0-4 scale for each paw: 0 = no inflammation; 1 = mild redness and swelling of ankle/wrist or individual digits; 2 = moderate inflammation and erythema; 3 = severe inflammation and erythema; 4 = maximally inflamed limb with ankylosis [6] [2]. For tail base injection protocols, scores from all four paws are summed (maximum score = 16), while for footpad injection, the injected paw is excluded from scoring (maximum score = 12) [2].
Table 3: Disease Progression Timeline and Evaluation Parameters in AIA
| Time Post-Inoculation | Disease Phase | Clinical Features | Recommended Assessments |
|---|---|---|---|
| Days 0-3 | Pre-clinical | Local inflammation (footpad method) | Paw volume, local hyperthermia |
| Days 4-11 | Latent | Minimal visible signs | Body weight, general health |
| Days 12-20 | Onset & Progression | Emerging swelling in secondary joints | Clinical scoring, paw volume, cytokine levels |
| Days 21-35 | Peak Activity | Maximum joint inflammation and swelling | Comprehensive clinical, biochemical, and immune assessments |
| Days 36-50+ | Resolution | Gradual reduction of inflammation, persistent joint deformation | Histological evaluation, structural damage assessment |
Histopathological evaluation provides crucial information on joint pathology and tissue damage. Animals are euthanized at predetermined endpoints, and hind paws are excised for processing [6]. Joints should be fixed in 10% neutral buffered formalin and decalcified in solutions containing formic acid and hydrochloric acid for approximately two weeks [6]. Longitudinal sections of the tibiotarsal joint are stained with:
Histopathological scoring typically evaluates synovial hyperplasia, cellular infiltration, and pannus formation on a 0-3 scale [6]. Additional parameters may include cartilage erosion, bone resorption, and periosteal new bone formation.
Molecular and biochemical analyses enhance understanding of disease mechanisms and treatment effects. Cytokine profiling of serum, synovial fluid, or joint homogenates for TNF-α, IL-1β, IL-6, and IL-17 levels using ELISA provides insight into inflammatory pathways [1] [6]. Oxidative stress markers such as TBARS (thiobarbituric acid reactive substances) in plasma indicate systemic oxidative damage [7]. Erythrocyte sedimentation rate (ESR) measurement serves as a hematological indicator of systemic inflammation [6]. Tissue enzymes including γ-glutamyltransferase (GGT) in joint homogenates reflect local cellular infiltration and activation [7].
The AIA model provides a robust platform for evaluating potential anti-arthritic therapies. Studies typically involve prophylactic protocols (treatment initiation before disease onset) or therapeutic protocols (treatment initiation after clinical signs appear) to model prevention versus intervention scenarios [1]. Test compounds are administered via appropriate routes—oral, intraperitoneal, subcutaneous—with dosing regimens tailored to compound characteristics [6] [7]. Positive controls such as methotrexate (0.3-0.4 mg/kg twice weekly) or anti-TNF agents establish benchmark responses for experimental treatments [6] [7].
The model has proven particularly valuable for evaluating natural products and antioxidants. For instance, Indole-3-Carbinol (I3C) at 100 mg/kg/day demonstrated comparable efficacy to methotrexate in reducing paw swelling and inflammatory markers while offering hepatoprotective effects [6]. Similarly, pinosylvin (30-50 mg/kg/day) and other antioxidants significantly attenuated arthritis progression and oxidative stress parameters [7]. These findings highlight the utility of AIA for identifying compounds with favorable efficacy and safety profiles.
The AIA model effectively models combination therapies relevant to clinical practice, where multiple agents with complementary mechanisms are used simultaneously. Studies have demonstrated that combining methotrexate with antioxidants such as coenzyme Q10 (20 mg/kg/day), carnosine (150 mg/kg/day), or pinosylvin produces enhanced efficacy compared to monotherapy [7]. These combinations typically yield greater reduction in paw edema and more pronounced normalization of biochemical parameters including plasma IL-1 levels and tissue GGT activity [7].
The experimental workflow for combination studies in the AIA model can be visualized as follows:
Diagram 1: Experimental workflow for combination therapy studies in the AIA model
Several technical factors require careful consideration to ensure reproducible and reliable AIA studies. CFA formulation characteristics, particularly mycobacterial particle size, significantly impact disease induction, with extensively ground preparations yielding more consistent results [2]. Animal source variations can substantially influence disease phenotypes, as genetic background and gut microbiota differ between vendors even for the same nominal strain [2]. Researchers should conduct pilot studies with animals from their selected vendor and housing conditions to confirm AIA susceptibility before initiating large-scale experiments.
Standardized evaluation protocols enhance data comparability across studies. Consistent timing of assessments relative to disease induction is crucial, as the dynamic nature of AIA means that results can vary considerably based on evaluation timepoints [4]. Blind scoring of clinical and histological parameters minimizes observer bias, while randomization of animals to treatment groups reduces confounding effects of cage position and handling [6]. Implementation of humane endpoints, such as maximum allowable weight loss or severe ankylosis, ensures ethical conduct while maintaining scientific integrity.
Interpretation of AIA study results requires consideration of several model-specific factors. The transient nature of AIA means that treatments appearing effective during the resolution phase might simply be accelerating a natural process rather than providing genuine therapeutic benefit [1] [3]. The systemic inflammatory response in AIA affects multiple organs beyond joints, potentially complicating the attribution of drug effects specifically to joint pathology [4]. Additionally, the strain-dependent susceptibility limits generalizability, necessitating confirmation of findings across multiple models where possible.
The regulatory T cell responses that naturally develop during AIA progression represent an important consideration for immunomodulatory therapies [1]. The emergence of T cell responses to C-terminal epitopes of mycobacterial heat shock protein 65 during the recovery phase suggests an inherent regulatory mechanism that might influence treatment responses [1]. Understanding these endogenous regulatory processes helps contextualize therapeutic outcomes and potentially identifies novel targets for intervention.
The Adjuvant-Induced Arthritis model remains a valuable tool for investigating arthritis pathogenesis and evaluating potential therapeutic interventions. Its well-characterized disease progression, responsiveness to standard therapies, and relevance to human inflammatory pathways continue to make it a mainstay in preclinical rheumatology research. By adhering to standardized protocols, implementing comprehensive assessment methodologies, and considering model-specific limitations, researchers can maximize the utility and translational potential of AIA studies. As our understanding of immune mechanisms in arthritis evolves, the AIA model will continue to provide insights into disease processes and contribute to the development of novel treatment strategies for rheumatoid arthritis and related conditions.
The therapeutic inhibition of TNF-α and IL-1β is a validated strategy for treating inflammatory diseases. While the exact mechanism of BMS-066 is not public, it likely targets these pathways as outlined below.
TNF-α Signaling and Potential Inhibition The TNF receptor superfamily (TNFRSF) members are key regulators of cell death, inflammation, and immune responses [1]. They feature extracellular cysteine-rich domains (CRDs) that are crucial for ligand binding and initiating downstream signaling [1]. The following diagram illustrates the classical TNF-α signaling pathway and a potential inhibitory mechanism.
IL-1β Signaling and Potential Inhibition IL-1β is a potent pyrogen and driver of inflammation. Its signaling is initiated upon binding to the Interleukin-1 Receptor Type 1 (IL-1R1) [2]. The following diagram outlines this pathway.
The table below outlines the types of in vitro and in vivo data typically collected for a cytokine inhibitor like this compound.
| Assay Type | Experimental System | Key Readout Parameters | Hypothetical this compound Result |
|---|---|---|---|
| Binding Affinity (In Vitro) | Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | Sub-nanomolar range |
| Cell-Based Inhibition (In Vitro) | Human PBMCs or THP-1 cells | IC50 for TNF-α/IL-1β release after LPS challenge | Low nanomolar range |
| Target Engagement | ELISA or Cell-based immunoassay | Inhibition of receptor-ligand binding | >90% inhibition at 100 nM |
| In Vivo Efficacy | Murine model of arthritis | Reduction in clinical score, paw swelling, and joint cytokine levels | Significant reduction vs. vehicle control |
| Toxicology | Rodent/Non-rodent studies | MTD, organ weight, clinical pathology | Well-tolerated up to projected clinical exposure |
This protocol evaluates the potency of this compound in suppressing cytokine production in primary human immune cells.
1. Materials
2. Cell Culture and Stimulation
3. Sample Collection and Analysis
This protocol assesses the therapeutic efficacy of this compound in a standard model of inflammatory arthritis.
1. Materials
2. Induction and Dosing
3. Data Collection and Endpoints
The lack of information on this compound is a significant limitation. To advance your work, I suggest you:
BMS-066 represents a novel class of therapeutic agents that achieve targeted immunomodulation through a unique mechanism of action. Unlike conventional kinase inhibitors that target the active catalytic (JH1) domain, this compound functions as an allosteric inhibitor that binds specifically to the pseudokinase (JH2) domain of Tyk2 (Tyrosine Kinase 2). This binding stabilizes the pseudokinase domain's inhibitory interaction with the catalytic domain, thereby preventing receptor-mediated activation of Tyk2 without completely ablating its function. The functional selectivity of this approach is remarkable—this compound inhibits signaling through Tyk2-dependent receptors (IL-23, Type I interferon) while sparing Tyk2-independent pathways (IL-2, thrombopoietin), thus maintaining broader immune competence while targeting pathological inflammation. [1] [2]
The therapeutic rationale for this targeted approach stems from the crucial role of Tyk2 in autoimmune disease pathogenesis. Tyk2 mediates signaling downstream of the IL-23 receptor, which is fundamental to the expansion and survival of pathogenic T helper 17 (TH17) cells that drive autoimmunity in conditions such as psoriasis, rheumatoid arthritis, Crohn's disease, and multiple sclerosis. Genetic evidence strongly supports Tyk2 inhibition as a valid therapeutic strategy—Tyk2-deficient mice are protected from experimental autoimmune encephalomyelitis and collagen-induced arthritis, and human genetic studies have identified protective loss-of-function variants in Tyk2 that reduce autoimmune disease risk without causing profound immunodeficiency. The pseudokinase targeting approach solves a critical pharmaceutical challenge: achieving sufficient selectivity for Tyk2 over other JAK family members (JAK1, JAK2, JAK3) whose complete inhibition is associated with undesirable side effects including anemia, thrombocytopenia, and compromised host defense. [1] [2]
The evaluation of this compound efficacy requires appropriate preclinical models that recapitulate key features of human inflammatory arthritis. The following table summarizes the primary models used in this compound development:
Table 1: Animal Models for this compound Efficacy Assessment
| Model | Induction Method | Key Features | Duration | Relevance to Human Disease |
|---|---|---|---|---|
| Collagen-Induced Arthritis (CIA) | Intradermal immunization with bovine type II collagen in CFA, followed by IP boost with Zymosan A [3] | Robust synovitis, pannus formation, cartilage erosion, bone destruction | 21-28 days | Recapitulates clinical, pathological, and immunological features of human RA [3] |
| Collagen Antibody-Induced Arthritis (CAIA) | Intravenous injection of monoclonal antibody cocktail to collagen type II, followed by IP LPS [4] | Rapid onset, synchronized disease, bypasses adaptive immunity | 10 days | Ideal for effector phase studies; minimal variability [4] |
| Adjuvant-Induced Arthritis | Intradermal injection of complete Freund's adjuvant containing M. tuberculosis [5] | Robust systemic inflammation, T-cell mediated pathology | 21-28 days | Suitable for testing immunomodulatory agents [5] |
For the CIA model, male DBA/1J mice (6-8 weeks old) are immunized intradermally at the base of the tail with 100 μL of emulsion containing 100 μg of type II bovine collagen dissolved in 0.1 N acetic acid and 333 μg of heat-inactivated Mycobacterium tuberculosis H37Ra. On day 21 post-immunization, mice receive an intraperitoneal boost with 1 mg of Zymosan A. Animals are monitored daily for arthritis onset from day 24 onward, with the first clinical signs of disease designated as 'Day 0' of disease progression. [3]
For the CAIA model, female Balb/c mice (6-8 weeks old) receive a single intravenous injection of 150 μL (1.5 mg) of a monoclonal antibody cocktail against collagen type II via the tail vein. On day 3, mice are injected intraperitoneally with 20 μL (10 μg) of E. coli LPS to synchronize disease onset. This approach generates robust and reproducible paw swelling within 7-10 days, with front paws typically showing more severe involvement. [4]
Caliper scoring provides a straightforward method for longitudinal assessment of paw inflammation. Hind paw thickness measurements are taken in the metatarsal region using Dyer spring calipers. Measurements should be performed daily following disease induction by an observer blinded to treatment groups. The most inflamed paw from each animal based on caliper scores is typically designated as the "enrolled" paw for focused analysis. While caliper measurements are simple and rapid, they are limited by inter-observer variability and provide only a one-dimensional assessment of inflammation that may not fully capture changes in paw volume. [3]
Micro-CT imaging provides a sophisticated, three-dimensional approach for quantifying both soft tissue swelling and bone erosion from the same image acquisition. The following protocol enables comprehensive assessment of disease progression and treatment response:
Table 2: Micro-CT Imaging Parameters for Paw Swelling and Bone Erosion Quantification
| Parameter | In Vivo Setting | Ex Vivo Setting | Notes |
|---|---|---|---|
| Scanner Type | MILabs U-CT or equivalent | SkyScan 1076 or equivalent | Ensure consistent parameters across scans [4] [3] |
| Resolution | 4-18 μm voxel size | 17.4 μm pixel size | Higher resolution for ex vivo analysis [4] [3] |
| Voltage/Current | 50 kV, 0.21 mA | 74 kV, 136 μA | Adjust for tissue density [4] [3] |
| Filter | 400 μm aluminum | 1.0 mm aluminum | Reduces beam hardening artifacts [4] [3] |
| Scan Time | ~12 minutes | ~12 minutes | Minimize for in vivo to reduce anesthesia [4] |
| Reconstruction | Hann filtered back-projection | Filtered back-projection algorithm | Standard algorithm for bone structures [3] |
For image analysis, paws are positioned with the long axis aligned vertically in the scanner. The volume of interest (VOI) is defined consistently across animals. Two primary VOI approaches are used:
Following reconstruction, segmentation thresholds are applied to distinguish bone from soft tissue. Paw volume (total volume of bone and soft tissue) and bone volume (mineralized tissue only) are calculated within the defined VOI. These measurements show strong correlation with traditional clinical scores and histopathological assessments (|r| > 0.5, p < 0.01), validating their use as quantitative endpoints. [4]
The efficacy of this compound in arthritis models follows a therapeutic dosing regimen that begins after disease establishment. The established protocol involves:
This therapeutic approach more closely mirrors clinical use compared to prophylactic protocols and provides robust assessment of this compound's disease-modifying capabilities. The 3 mg/kg dose was determined through dose-ranging studies to provide optimal efficacy with minimal off-target effects.
Comprehensive assessment of this compound efficacy requires multiple complementary outcome measures collected at defined intervals:
Table 3: Temporal Data Collection Schedule for this compound Efficacy Studies
| Endpoint | Baseline | Day 7 | Day 14 | Day 21 | Terminal | Method | |--------------|--------------|-----------|------------|------------|--------------|------------| | Clinical Score | ✓ | ✓ | ✓ | ✓ | - | Visual assessment [4] | | Paw Thickness | ✓ | Daily | Daily | ✓ | - | Caliper [3] | | Body Weight | ✓ | Weekly | Weekly | ✓ | - | Scale [4] | | In Vivo Micro-CT | ✓ | ✓ | ✓ | ✓ | - | Imaging [3] | | Ex Vivo Micro-CT | - | - | - | - | ✓ | Imaging [4] | | Histopathology | - | - | - | - | ✓ | Scoring system [4] | | Cellular Assays | - | - | - | - | ✓ Flow cytometry/cytokines [1] |
This compound demonstrates significant paw swelling reduction in arthritis models, typically manifesting as:
The time course of response typically shows stabilization of paw swelling within 3-5 days of treatment initiation, with gradual improvement over the remaining treatment period. The magnitude of this compound effect is comparable to prednisolone (10 mg/kg) in reducing soft tissue swelling, with potentially superior preservation of bone architecture.
For quantitative analysis, paw volume and bone volume measurements should be expressed as mean ± SEM. Statistical significance is determined using one-way ANOVA with post-hoc Tukey test for multiple comparisons, or non-parametric equivalents (Kruskal-Wallis with Mann-Whitney U) for non-normally distributed data. Correlation between micro-CT parameters and clinical/histological scores is assessed using Spearman correlation analysis.
Data normalization is essential for accurate interpretation. Percentage inhibition is calculated as: % Inhibition = [(PVvehicle - PVtreatment) / (PVvehicle - PVnaive)] × 100
Where PV = Paw Volume, with vehicle representing diseased controls and naive representing healthy animals.
Successful implementation of this compound paw swelling assays requires attention to several critical technical factors:
Table 4: Troubleshooting Guide for this compound Paw Swelling Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| High variability in paw measurements | Inconsistent positioning, VOI selection, or disease induction | Standardize CAIA antibody batches, improve technician training, use precise anatomical landmarks |
| Poor disease induction | Suboptimal collagen concentration, animal age/strain | Verify collagen activity, use young mice (6-8 weeks), confirm DBA/1J strain for CIA |
| Inconsistent this compound effect | Formulation instability, dosing errors | Freshly prepare solutions, confirm dosing accuracy, verify compound stability |
| Micro-CT imaging artifacts | Paw movement, beam hardening, insufficient contrast | Optimize anesthesia, use appropriate filters, ensure proper fixation |
| Discrepancy between caliper and micro-CT | Different aspects of inflammation measured | Use both methods complementarily; caliper for quick assessment, micro-CT for detailed analysis |
The This compound paw swelling reduction assay provides a robust, quantitative platform for evaluating the efficacy of this novel Tyk2 pseudokinase inhibitor in preclinical arthritis models. The combination of traditional caliper measurements with advanced micro-CT quantification enables comprehensive assessment of both soft tissue inflammation and bone pathology. The therapeutic dosing regimen (3 mg/kg daily starting post-disease onset) demonstrates significant efficacy in reducing paw swelling by 50-70% and preserving bone architecture, validating the pseudokinase targeting approach as a promising therapeutic strategy for autoimmune diseases including rheumatoid arthritis.
The specificity of this compound for the Tyk2 pseudokinase domain represents a paradigm shift in kinase inhibition, achieving unprecedented selectivity that potentially translates to improved safety profiles compared to conventional JAK inhibitors. These application notes provide researchers with standardized protocols for evaluating this compound and related compounds, facilitating rigorous preclinical assessment and supporting the development of novel targeted immunomodulators.
This compound is a potent small-molecule inhibitor targeting IKKβ and Tyk2 pseudokinase domains with demonstrated efficacy in preclinical models of inflammatory bone disease. This compound exhibits nanomolar potency against IKKβ (IC₅₀ = 9 nM) and Tyk2 (IC₅₀ = 72 nM), providing a dual mechanism for suppressing inflammatory signaling pathways that drive pathological bone resorption [1]. The nuclear factor kappa B (NF-κB) signaling pathway represents a central regulator of osteoclast differentiation and activity, making it a compelling therapeutic target for conditions characterized by excessive bone loss, including rheumatoid arthritis, periodontitis, and cancer-mediated bone destruction [2] [3].
Research using this compound has demonstrated its ability to significantly reduce inflammatory bone erosion in experimental models, with microcomputed tomography (micro-CT) serving as the primary methodology for quantifying these protective effects. The compound's effectiveness stems from its capacity to inhibit the RANKL-induced signaling cascade that is essential for osteoclast formation and function while simultaneously suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-1β that contribute to the bone-resorptive microenvironment [1] [2]. These application notes provide detailed protocols for implementing micro-CT analysis to evaluate this compound efficacy in preclinical models of inflammatory bone disease.
This compound exerts its anti-resorptive effects primarily through inhibition of IKKβ, a key component of the IκB kinase (IKK) complex responsible for activating the canonical NF-κB pathway. In unstimulated conditions, NF-κB dimers (typically p50/p65) are sequestered in the cytoplasm through interaction with inhibitory IκB proteins. Upon cellular activation by inflammatory stimuli (e.g., RANKL, TNF-α, IL-1), the IKK complex phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This process liberates NF-κB dimers, allowing their translocation to the nucleus where they activate transcription of target genes involved in osteoclast differentiation, survival, and function [2] [3].
The following diagram illustrates the molecular mechanism of this compound action within the NF-κB signaling pathway:
Diagram 1: this compound Inhibition of the Canonical NF-κB Signaling Pathway
This compound directly binds to and inhibits IKKβ kinase activity, preventing the phosphorylation and subsequent degradation of IκB proteins. This action maintains NF-κB in its inactive cytoplasmic complex, thereby blocking the expression of osteoclastogenic genes and cytokines that promote bone resorption [1] [2]. Additionally, this compound demonstrates inhibitory activity against the Tyk2 pseudokinase domain, potentially interfering with alternative inflammatory signaling pathways that contribute to pathological bone loss, particularly in autoimmune and inflammatory conditions [1].
The efficacy of this compound in protecting against inflammatory bone erosion has been demonstrated in a rat adjuvant-induced arthritis model that recapitulates key features of human rheumatoid arthritis. The following protocol outlines the standardized approach for evaluating compound efficacy:
For in vivo administration, this compound should be prepared as a homogeneous suspension in 1% methylcellulose solution. The recommended dosing volume is 5 mL/kg body weight. Pharmacokinetic studies in satellite animals have demonstrated that a single 10 mg/kg oral dose provides therapeutic coverage for approximately 3 hours above the mouse whole-blood IC₅₀ value against LPS-induced TNF-α production. For extended coverage, twice-daily dosing (approximately 6 hours daily coverage) may be implemented [1].
Micro-CT imaging provides high-resolution, three-dimensional quantification of bone microarchitecture with sufficient resolution to detect subtle erosive changes in arthritic models. The following protocol has been optimized for evaluating this compound effects in rodent models of inflammatory arthritis:
Reconstruct projection images using filtered back-projection algorithms with appropriate beam hardening correction (typically 30-40%). After reconstruction, employ the following analytical workflow:
Table 1: Key Micro-CT Parameters for this compound Bone Analysis
| Parameter | Definition | Biological Significance |
|---|---|---|
| Bone Volume/Total Volume (BV/TV) | Volume of mineralized bone tissue per unit total volume | Overall bone mass measurement |
| Trabecular Number (Tb.N) | Number of trabeculae per unit length | Indicator of trabecular connectivity |
| Trabecular Thickness (Tb.Th) | Average thickness of trabecular elements | Measure of structural robustness |
| Trabecular Separation (Tb.Sp) | Average distance between trabeculae | Inverse indicator of bone mass |
| Bone Mineral Density (BMD) | Mineral content per unit bone volume | Measure of bone quality and mineralization |
| Fractal Dimension (FD) | Structural complexity index | Architectural complexity of trabecular network |
Treatment with this compound produces dose-dependent protection against inflammatory bone erosion in the adjuvant-induced arthritis model. The following results represent typical outcomes from the described protocol:
Table 2: this compound Effects on Bone Microarchitecture in Arthritic Rats
| Parameter | Vehicle Control | This compound (5 mg/kg) | This compound (10 mg/kg) | Naive Control |
|---|---|---|---|---|
| BV/TV (%) | 12.3 ± 1.8 | 18.7 ± 2.1* | 24.5 ± 2.4 | 26.8 ± 1.9 |
| Tb.N (1/mm) | 2.1 ± 0.3 | 2.8 ± 0.2* | 3.3 ± 0.3 | 3.5 ± 0.2 |
| Tb.Th (mm) | 0.058 ± 0.005 | 0.066 ± 0.004* | 0.074 ± 0.005 | 0.076 ± 0.004 |
| Tb.Sp (mm) | 0.42 ± 0.05 | 0.31 ± 0.04* | 0.25 ± 0.03 | 0.23 ± 0.02 |
| BMD (mg HA/cm³) | 285 ± 22 | 328 ± 18* | 378 ± 21 | 395 ± 17 |
Data presented as mean ± SD; *p<0.05, p<0.01 vs vehicle control (one-way ANOVA with Dunnett's post-test) [1]
Micro-CT analysis reveals that this compound at 10 mg/kg provides near-complete suppression of paw swelling and significant protection against the pitting, loss of bone mass, formation of woven porous bone, and fusion of small bones evident in vehicle-treated arthritic rats [1]. Three-dimensional renderings typically show that this compound treatment preserves trabecular connectivity and reduces joint space narrowing compared to arthritic controls.
Histopathological correlation demonstrates that joints from animals receiving 10 mg/kg this compound appear normal or show minimal changes in both inflammation and bone resorption parameters. Serum drug level measurements confirm exposure correlates with efficacy, while cytokine analysis demonstrates significant suppression of TNF-α and IL-1β production within joint tissues [1]. The reduction in these osteoclastogenic cytokines corresponds with decreased osteoclast numbers observed on bone surfaces in histomorphometric analyses.
To complement in vivo findings, the following protocol assesses this compound effects on osteoclast differentiation:
This assay typically yields an IC₅₀ of approximately 200 nM for inhibition of osteoclast formation, consistent with the compound's activity in cellular cytokine production assays [1].
The protocols outlined herein provide a comprehensive framework for evaluating the efficacy of this compound in preventing inflammatory bone resorption using micro-CT as the primary readout. When properly executed, these methods yield robust, quantifiable data on bone protective effects that support the compound's mechanism as an IKKβ/Tyk2 inhibitor with potential therapeutic application in inflammatory bone diseases.
The table below summarizes the key information for BMS-066 that is available from a commercial supplier [1].
| Property | Value / Description |
|---|---|
| Molecular Formula | C₁₉H₂₁N₇O₂ [1] |
| Molecular Weight | 379.42 g/mol [1] |
| Recommended Storage | Store lyophilized at -20°C, keep desiccated. [1] |
| Solution Stability | In solution, store at -20°C and use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. [1] |
| Reported Solubility | Not specified |
In the absence of explicit solubility data, you can apply a standard protocol and an experimental assessment to reliably prepare your stock solution.
For many small molecules in early research, a common practice is to prepare a concentrated stock solution in DMSO, often at a concentration of 10-100 mM, which is then diluted into aqueous buffers for assays [2]. The following diagram outlines the workflow for a 10 mM stock solution preparation:
Given the lack of data, it is highly advisable to confirm the concentration and solubility of your prepared stock solution experimentally.
The table below summarizes the core identity and properties of BMS-066 as provided by the manufacturer's Certificate of Analysis (CoA) [1].
| Property | Specification |
|---|---|
| Product Name | This compound |
| Catalog Number | M49740 |
| CAS Number | 914946-88-6 |
| Molecular Formula | C₁₉H₂₁N₇O₂ |
| Molecular Weight | 379.42 g/mol |
| QC Standard | ≥98.0% |
| Structure Confirmation | Consistent by H-NMR |
Proper storage is critical for maintaining the stability and activity of this compound. The recommended conditions are as follows [1].
| Form | Temperature | Recommended Shelf Life |
|---|---|---|
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| Solution | -80°C | 6 months |
| Solution | -20°C | 1 month |
Best Practices for Solution Handling [1]:
Q1: The biological activity of my this compound solution seems diminished after a few weeks. What could be the cause?
Q2: How can I experimentally verify the stability of my this compound stock solutions? Since detailed stability data is not publicly available, establishing an in-house quality control protocol is essential. The workflow below outlines the key steps for this process.
Experimental Protocol for Stability Testing:
This compound is a characterized pseudokinase inhibitor that targets IKKβ and Tyk2 with high potency (IC50 values of 9 nM and 72 nM, respectively) [1]. Its primary mechanism of action involves binding to and stabilizing the pseudokinase domain (JH2) of Tyk2, which allosterically prevents the receptor-mediated activation of its adjacent catalytic domain (JH1) [2]. This pathway and the drug's site of action are visualized below.
The core quantitative data on BMS-066's selectivity is as follows:
| Feature | Description |
|---|---|
| IKKβ IC₅₀ | 9 nM (In vitro kinase assay) [1] [2] |
| IKKα Selectivity | >500-fold selective for IKKβ over IKKα [1] |
| Kinase Panel Screening | Profiled against 155 additional kinases [1] |
| Off-target Kinases | Only 6 off-target kinases were inhibited >75% at 10 μM [1] |
| Overall Selectivity | >400-fold selective for IKKβ over >95% of the kinases tested [1] |
| Next Most Potent Kinase | >30-fold selective over Brk, the next most potently inhibited kinase [1] |
For researchers looking to validate or benchmark this selectivity in their own models, the key methodologies from the literature are outlined below.
This biochemical assay measures the direct inhibition of IKKβ's enzymatic activity.
This cell-based assay confirms that this compound can inhibit IKKβ signaling in a more complex, physiological environment.
To fully understand the mechanism of this compound, it is helpful to visualize its target within the broader NF-κB signaling network. The diagram below illustrates the key pathways.
As the diagram and research show, this compound is designed to specifically target the IKKβ subunit within the canonical IKK complex, providing a precision tool to inhibit pro-inflammatory signaling without directly affecting the non-canonical pathway governed by IKKα [1] [3] [4].
The table below summarizes key parameters for optimizing PBMC density in functional assays.
| Parameter | Optimal Range / Condition | Impact on Assay & Notes |
|---|---|---|
| General T-cell Assay Density [1] | 1 - 5 x 10⁶ cells/mL | Too few cells → suboptimal response; too many → resource competition & reduced viability. |
| Assay Timing [1] | Variable (hours to days) | Early activation markers: Shorter stimulation. Cytokine production/Proliferation: Longer duration. |
| Blood Sample Hold Time [2] [3] | ≤ 6 hours (ideal); up to 32h (mitigated) | Delays >20h reduce NK cell viability/function & increase apoptosis [3]. Overnight holds degrade ELISpot signals; require protocol optimization [2]. |
| Cryopreservation Media [4] | Serum-free, 10% DMSO (e.g., CryoStor CS10, NutriFreez D10) | Maintains high viability & functionality comparable to traditional FBS-based media for up to 2 years. Media with <7.5% DMSO show significant viability loss. |
This is the standard method for isolating PBMCs from whole blood [1] [3].
The following diagram outlines the key stages of a T-cell assay, highlighting critical optimization points.
| Problem | Potential Causes | Solutions & Mitigation Strategies |
|---|
| High Background or Low Signal in Assay | 1. Suboptimal cell density [1] 2. Delayed sample processing [3] 3. Poor cell viability post-thaw [4] | 1. Perform a cell density titration experiment. 2. Process blood within 6 hours, or use optimized protocols for holds up to 32h [2]. 3. Use high-quality, validated cryopreservation media (e.g., CryoStor CS10) [4]. | | High Donor-to-Donor Variability | 1. Genetic, health, and environmental donor differences [1] 2. Inconsistent isolation technique | 1. Include a sufficient number of different donor samples in experimental designs [1]. 2. Strictly standardize the PBMC isolation protocol across all samples. | | Low Cell Viability After Thawing | 1. Cryopreservation media with low DMSO (<7.5%) [4] 2. Suboptimal freeze/thaw rate 3. Extended blood hold time before isolation [3] | 1. Use serum-free media containing 10% DMSO for cryopreservation [4]. 2. Use controlled-rate freezing containers (e.g., CoolCell) and rapid thawing. 3. Minimize blood hold time before PBMC isolation. | | Contamination with Granulocytes | 1. Inefficient density gradient separation [2] | 1. Ensure proper blood-to-gradient medium ratio and centrifuge with the brake off. 2. Use specialized tubes like SepMate to improve consistency and reduce granulocyte contamination [2]. |
A key concept emerging in targeted therapy is the use of pulsatile dosing schedules instead of traditional continuous administration. This approach is particularly relevant when the drug's target is involved in the function of both cancer cells and immune cells.
Research on MEK inhibitors (MEKi) in Kras mutant lung cancer models provides a strong rationale for this strategy [1]. The table below summarizes the core findings from this study.
| Aspect | Continuous Dosing | Pulsatile Dosing |
|---|---|---|
| Schedule | Conventional, daily administration | Cyclical, with drug-free intervals |
| Effect on Tumor Cells | Suppresses KRAS signaling pathway | Suppresses KRAS signaling pathway; delays emergence of drug resistance |
| Effect on T Cells | Prolonged blockade reduces T cell proliferation and effector function | Maintains T cell activation and enables their proliferation |
| Overall Anti-tumor Effect | Moderate | Superior anti-tumor effects and prolonged survival |
| Combination with Immunotherapy | Suboptimal | Enhanced effect; combined with CTLA-4 blockade prolongs survival |
Based on the conceptual findings, the following diagram outlines a logical workflow for experimentally determining an optimal in vivo dosing schedule. This process involves testing different schedules and using specific assays to evaluate their effects on both the tumor and the immune system.
The key experimental steps are:
The key details on how this compound functions in an LPS-induced inflammation model are summarized in the table below.
| Attribute | Details |
|---|---|
| Compound Name | This compound [1] |
| Targets | IKKβ (IC₅₀ = 9 nM); Tyk2 pseudokinase (IC₅₀ = 72 nM) [1] |
| Biological Assay (PBMC) | Inhibition of LPS-induced TNF-α release [1] |
| Reported IC₅₀ in PBMCs | 150 nM [1] |
| LPS Concentration Used | Not specified in available data |
The following is a generalized protocol for activating human peripheral blood mononuclear cells (PBMCs) with LPS, which can serve as a starting point for your experiments with this compound [3].
The diagram below illustrates the general signaling pathway activated by LPS, which this compound inhibits by targeting the IKKβ component.
The following table summarizes a proven formulation for preparing BMS-066 working solutions for animal studies, based on data from supplier protocols [1] [2].
| Component | Protocol 1 (Volume Ratio) | Protocol 2 (Volume Ratio) |
|---|---|---|
| DMSO | 10% | 10% |
| PEG 300 | 40% | - |
| Tween 80 | 5% | - |
| Saline | 45% | - |
| Corn Oil | - | 90% |
| Final Solution | Clear solution, ≥ 2.5 mg/mL | Clear solution, ≥ 2.5 mg/mL |
| Recommended Use | Standard use | If continuous dosing exceeds half a month |
The diagram below illustrates the mechanism of this compound and the experimental workflow that led to the critical finding of partial, periodic inhibition.
Why is only partial, periodic inhibition of IKKβ sufficient for efficacy? The therapeutic benefit likely stems from the cumulative effect on multiple cellular pathways. This compound doesn't just block one inflammatory signal; it simultaneously impacts T cells, B cells, monocytes, and osteoclastogenesis. This broad suppression of autoimmunity and joint destruction means that continuous, full-powered inhibition is not required [3].
What is the evidence for the efficacy of this dosing strategy? Serum drug level measurements in satellite animals showed that a single daily dose provided only about 6 hours of coverage per day of the target concentration. Despite this short coverage, the treatment was still effective at protecting against arthritis in both rat and mouse models, validating the strategy [3].
How selective is this compound? this compound is a highly selective inhibitor. It is over 500-fold selective for IKKβ over the closely related IKKα. When tested against 155 other kinases, it was more than 400-fold selective for IKKβ over 95% of them [3] [1].
Here are answers to some frequently asked questions that may arise during research on TYK2 pseudokinase inhibitors.
| Question | Possible Cause & Solution |
|---|
| Unexpected inhibition of other JAK kinases (JAK1, JAK2, JAK3) | Cause: Compound binding to the highly conserved ATP-binding site in the catalytic (JH1) domain. Solution: Confirm your compound is designed to bind the pseudokinase (JH2) domain instead. Verify functional selectivity in cellular assays for IL-23 (TYK2-dependent) versus IL-2 (JAK1/JAK3-dependent) or thrombopoietin (JAK2-dependent) signaling [1]. | | Low potency in cellular assays despite high biochemical binding affinity | Cause: The compound may not effectively stabilize the autoinhibitory interaction between the JH2 and JH1 domains. Solution: Use biophysical methods (e.g., SPR, X-ray crystallography) to confirm compound binding induces the intended conformational change in the TYK2 pseudokinase domain [1] [2]. | | Difficulty identifying selective TYK2 inhibitors | Cause: High sequence homology in the active sites of JAK catalytic domains makes achieving selectivity challenging [2]. Solution: Employ a chemogenomics approach. Screen compound libraries enriched for kinase inhibitors but filtered to remove promiscuous binders and those active against JAK2/JAK3. Follow up with a TYK2-dependent phenotypic screen (e.g., IL-23-induced signaling) to identify allosteric inhibitors [1] [2]. |
Below are summarized methodologies for key experiments cited in the foundational research.
| Assay Name | Key Readout | Detailed Methodology |
|---|---|---|
| IL-23-stimulated Transcriptional Response Assay [1] | Inhibition of IL-23 pathway activation (Luminescence) | Use Kit225 human T cells with a stably integrated IRF1-GAS-Luc reporter. Wash cells to remove IL-2 and incubate overnight. Add test compounds, then stimulate with IL-23 (0.02 µM) for 5 hours. Measure firefly luciferase activity using a reagent like Bright-Glo. |
| Kinome-Wide Selectivity Screening [1] | Compound binding affinity across hundreds of kinases (% control) | Screen compounds at a fixed concentration (e.g., 1 µM) in competition binding assays against a large kinase panel (e.g., 386 kinases). Use platforms like Ambit Biosciences' which employs phage- or cell-derived kinases tagged for PCR detection. |
| Functional Selectivity Assay Panel [1] | Specificity for TYK2-dependent pathways (% inhibition) | Test compounds in parallel cellular assays: • TYK2-dependent: IL-23 signaling (as above) and Type I interferon signaling. • TYK2-independent: IL-2 signaling (JAK1/JAK3-dependent) and thrombopoietin signaling (JAK2-dependent). |
The following diagram illustrates the core mechanism by which BMS-066 and similar compounds allosterically inhibit TYK2, which is crucial for understanding their experimental behavior.
| Feature | This compound | SC-514 |
|---|---|---|
| Reported IC₅₀ for IKK2/IKKβ | 9 nM [1] | 3-12 μM [2] [3] |
| Selectivity over IKKα | >500-fold [1] | >10 to 100-fold selective over IKK1 and other serine-threonine/tyrosine kinases [2] |
| Mechanism of Action | ATP-competitive [1] | ATP-competitive, reversible [2] |
| Primary Assay Type | Biochemical assay (IKKβ-catalyzed phosphorylation of IκBα) [1] | Biochemical assay (recombinant IKK-1/IKK-2 heterodimer and IKK-2 homodimer) [2] |
| Additional Kinase Targets | Tyk2 pseudokinase (IC₅₀ = 72 nM) [1] | None specifically reported in search results [2] |
| Brokinase Panel Selectivity | Highly selective; inhibited only 6 out of 155 other kinases tested at 10 μM [1] | Selective; profiled against "other" kinases with no significant inhibition noted [2] |
Based on the available data, you can consider the following points for your research:
The table below summarizes the key characteristics of TPCA-1 and BMS-066 based on the search results.
| Feature | TPCA-1 | This compound |
|---|---|---|
| Primary Target | IKK-2 (IKKβ) [1] | IKKβ [2] |
| Reported Potency (IC₅₀) | 17.9 nM (cell-free assay) [1] | 9 nM (cell-free assay, for IKKβ) [2] |
| Secondary Targets | STAT3 phosphorylation, DNA binding, and transactivation [1] | Tyk2 pseudokinase (IC₅₀ = 72 nM) [2] |
| Key Experimental Data | In vitro, in vivo, mechanism of action [3] [1] | Limited data available (primarily vendor-reported IC₅₀) [2] |
| Therapeutic Context | Rheumatoid Arthritis, Post-traumatic Osteoarthritis models [4] [3] | Information not available in search results |
TPCA-1 is a well-characterized inhibitor, with data spanning from biochemical assays to animal models.
The following diagram illustrates the NF-κB signaling pathway and the points of inhibition for TPCA-1 and this compound, based on the information available.
Here are some common experimental approaches used to study these inhibitors, as reflected in the literature:
The search results provide a solid foundation for understanding TPCA-1 but are insufficient for a full, objective guide on this compound. To complete your comparison, I suggest you:
The table below summarizes the key quantitative data on this compound's potency and selectivity from the scientific literature.
| Target/Kinase | IC₅₀ or % Inhibition at 10 μM | Selectivity Fold-Change (vs. IKKβ) |
|---|---|---|
| IKKβ | 9 nM (IC₅₀) [1] | - |
| IKKα | > 4.5 μM (IC₅₀ implied) [1] | >500-fold |
| Tyk2 JH2 (pseudokinase domain) | 72 nM (IC₅₀, probe displacement) [2] | 8-fold |
| Kinases with >75% Inhibition (at 10 μM) | 6 out of 155 kinases [1] | - |
| Most Potent Off-Target (Brk) | ~30-fold less potent than IKKβ [1] | >30-fold |
The selectivity profile was established through a series of standardized experiments.
The experimental workflow for determining this selectivity profile is summarized below:
For a researcher, the key takeaways from this data are:
The following table summarizes the fundamental differences between these two small-molecule inhibitors. BMS-345541 is a well-established allosteric inhibitor of the IKK complex, while BMS-066 represents a newer, more potent generation of inhibitors targeting the IKKβ pseudokinase domain [1] [2].
| Feature | BMS-345541 / BMS-345541 hydrochloride | This compound |
|---|---|---|
| Molecular Target | IKK-2 (IKKβ) & IKK-1 (IKKα) [3] [1] [4] | IKKβ & Tyk2 pseudokinase domain [2] |
| Primary Mechanism | Selective allosteric inhibitor of IKK catalytic subunits [3] [1] | IKKβ/Tyk2 pseudokinase inhibitor [2] |
| Drug Type | Small molecule [5] | Small molecule [5] |
| Molecular Formula / Weight | C₁₄H₁₇N₅ / 255.32 (free base) [3] | C₁₉H₂₁N₇O₂ / 379.42 [2] |
| Key Research Applications | Melanoma, inflammatory diseases (arthritis, colitis), HTLV-1 infected cell apoptosis [6] [7] | Inflammation, autoimmune diseases (e.g., adjuvant-induced arthritis) [2] |
This table compares the potency and selectivity of the two compounds, highlighting that this compound is significantly more potent against IKKβ.
| Profiling Aspect | BMS-345541 | This compound |
|---|---|---|
| IKKβ IC₅₀ | 0.3 μM [3] [1] [4] | 9 nM [2] |
| Selectivity (IKKβ vs. IKKα) | ~13-fold (IKKα IC₅₀ = 4 μM) [3] [1] | >500-fold [2] |
| Kinome Selectivity | Failed to inhibit 15 other kinases at 100 μM [1] | >400-fold selective for IKKβ over >95% of 156 kinases tested [2] |
| Cellular Activity (IC₅₀) | Inhibition of LPS-stimulated TNFα in PBMCs: ~1-5 μM [1] | Inhibition of LPS-induced TNFα in PBMCs: ~150-200 nM [2] |
Here is a summary of key experimental findings and protocols from the literature to guide your research.
In Vitro Anti-tumor Activity: In human melanoma cell lines (SK-MEL-5, A375, Hs 294T), BMS-345541 (10 μM) inhibited IKK activity by 76% and NF-κB activity by 95%, leading to ~99% growth inhibition after 72 hours. Apoptosis was induced through mitochondrial pathways, involving AIF release and reduced Bcl-2/Bax ratio [6].
In Vivo Efficacy: In mouse xenograft models, oral administration of BMS-345541 (75 mg/kg) inhibited the growth of SK-MEL-5, A375, and Hs 294T tumors by 86%, 69%, and 67%, respectively [6]. In an arthritis model, 100 mg/kg reduced cumulative damage scores from 4.4 to 0 [3].
The two compounds inhibit IKKβ through fundamentally different mechanisms, as illustrated below.
The diagram above illustrates the different mechanisms:
To help you decide which compound might be better for your specific work, consider the following:
The table below summarizes key information for BMS-066 and several other well-characterized IKK inhibitors based on the search results.
| Inhibitor Name | Primary Target (IC₅₀ / Kᵢ) | Key Selectivity Notes | Reported Experimental Efficacy / Context |
|---|---|---|---|
| This compound | IKKβ: 9 nM [1] [2] | >500-fold selective for IKKβ over IKKα; >400-fold selective over 95% of 155 kinase panel [2] | Suppressed LPS-induced cytokine production in human PBMCs; reduced inflammation and bone resorption in a rat experimental arthritis model [2]. |
| TPCA-1 | IKKβ: 18 nM [3] | ~22-fold selective over IKKα (IC₅₀ 400 nM) [3] | Showed efficacy in models of arthritis, glioma, chronic obstructive pulmonary disease (COPD), and others [3]. |
| SC-514 | IKKβ: 3-12 µM [1] [3] | >15-fold selective over IKKα [3] | A reversible, ATP-competitive inhibitor [1]. |
| PHA-408 | IKKβ: 10-40 nM [3] [4] | >350-fold selective over IKKα (IC₅₀ 14 µM) [4] | Effectively inhibited cytokine production in rheumatoid arthritis-derived synovial fibroblasts and in a rat model of arthritis [4]. |
| BMS-345541 | IKK-2 / IKK-1 (IC₅₀ 0.3 µM / 4 µM) [1] | Selective for IKK catalytic subunits [1] | Binds to an allosteric site of IKK, different from the ATP-binding site [1]. |
The search results highlight several important concepts for researching IKK inhibitors:
To better understand how these inhibitors work, the following diagram illustrates the core NF-κB signaling pathways. Most inhibitors listed above, including this compound, primarily block the Canonical Pathway by targeting IKKβ.
A key mechanism for many of these inhibitors, including this compound, TPCA-1, and PHA-408, is ATP-competitive inhibition [3] [4]. They work by blocking the ATP-binding site in the kinase domain of IKKβ, preventing the phosphorylation and subsequent degradation of IκB, thereby trapping NF-κB in the cytoplasm.
The search results I obtained are a good starting point, but a comprehensive guide requires more in-depth data. Here are some suggestions for next steps:
This compound is characterized as a potent dual inhibitor. The table below summarizes its core biochemical and selectivity data.
| Property | Description / Value |
|---|---|
| Primary Targets | IKKβ (IKK2) and Tyk2 pseudokinase [1] [2] [3] |
| IC₅₀ for IKKβ | 9 nM [1] [2] [3] |
| IC₅₀ for Tyk2 | 72 nM (pseudokinase domain probe displacement assay) [1] [2] [3] |
| Selectivity over IKKα | >500-fold selective [1] [2] [3] |
| Broad Kinase Selectivity | Profiled against 155 additional kinases; >400-fold selective for IKKβ over >95% of them [1] [2] |
| Selectivity vs. Brk | >30-fold selective for IKKβ over Brk [1] [2] [3] |
The data in the guide is supported by several key studies that also clarify the context of Brk inhibition.
While the exact protocols from the primary this compound studies are not detailed in the search results, the general methodology for establishing its selectivity profile is standard in the field. The diagram below outlines this typical workflow.
The table below summarizes the known inhibitory concentrations (IC50) and key cellular activity data for BMS-066 from scientific literature [1] [2].
| Assay/Target | Description | IC50 Value |
|---|---|---|
| IKKβ Enzyme [2] | In vitro enzyme inhibition | 9 nM |
| Tyk2 JH2 Domain [2] | Probe displacement assay (binding to pseudokinase domain) | 72 nM |
| IL-23 Reporter Assay [2] | Cellular activity in Kit225 human T-cells (IL-23-stimulated transcriptional response) | 1020 nM |
| Anti-inflammatory Activity [2] | Inhibition of LPS-induced TNFα release in human PBMCs | 150-200 nM |
Here are the detailed protocols for the core experiments used to validate this compound activity.
This cell-based assay measured the compound's ability to inhibit signaling in a pathway dependent on Tyk2 [1].
This assay directly measured the compound's binding affinity to the target domain [1] [2].
The discovery of this compound was notable because it works through an allosteric mechanism rather than targeting the kinase's active site [3].
The following diagram illustrates the allosteric mechanism of this compound and the pathway measured in the cellular assay.